4-Methoxyisophthalonitrile
Description
4-Methoxyisophthalonitrile is a substituted isophthalonitrile derivative featuring a methoxy group (-OCH₃) and two nitrile (-CN) groups on an aromatic ring. This compound is primarily utilized as a key intermediate in medicinal chemistry, particularly in the synthesis of inhibitors targeting methyllysine reader proteins like Spindlin .
Properties
CAS No. |
22433-92-7 |
|---|---|
Molecular Formula |
C9H6N2O |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
4-methoxybenzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C9H6N2O/c1-12-9-3-2-7(5-10)4-8(9)6-11/h2-4H,1H3 |
InChI Key |
FKYJRTADEPVQIT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C#N)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Physicochemical Properties :
Comparison with Structural Analogs
The following table summarizes key structural analogs of 4-Methoxyisophthalonitrile, highlighting differences in substituents, molecular properties, and applications:
Substituent Effects on Reactivity and Properties
Electron-Donating vs. Electron-Withdrawing Groups :
- The methoxy group in this compound is electron-donating, enhancing ring electrophilicity for nucleophilic substitutions, whereas chloro groups in 4-Hydroxy-2,5,6-trichloroisophthalonitrile increase reactivity in SNAr (nucleophilic aromatic substitution) reactions .
- Methyl groups (e.g., 4-Methylisophthalonitrile) impart lipophilicity, favoring organic-phase reactions .
- Steric and Solubility Considerations: Bulky substituents like phenoxy (4-Phenoxyphthalonitrile) reduce solubility in polar solvents but enhance thermal stability in polymer matrices . Hydroxy groups (e.g., 4-Hydroxy-2,5,6-trichloroisophthalonitrile) increase polarity, improving aqueous compatibility .
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